molecular formula C19H23ClN2O4S2 B2657907 5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide CAS No. 922124-90-1

5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide

Cat. No.: B2657907
CAS No.: 922124-90-1
M. Wt: 442.97
InChI Key: KBZAFCQDTWBNKO-UHFFFAOYSA-N
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Description

5-Chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide is a synthetic sulfonamide derivative characterized by a benzo[b][1,4]oxazepine core fused with a thiophene sulfonamide moiety. The compound features a chloro substituent on the thiophene ring and isobutyl and dimethyl groups on the oxazepine ring.

Properties

IUPAC Name

5-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S2/c1-12(2)10-22-14-6-5-13(9-15(14)26-11-19(3,4)18(22)23)21-28(24,25)17-8-7-16(20)27-17/h5-9,12,21H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZAFCQDTWBNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C19H23ClN2O4S2
  • Molecular Weight : 442.97 g/mol
  • CAS Number : 922057-56-5

The primary mechanism of action for this compound is believed to involve the inhibition of receptor-interacting protein kinase 1 (RIP1). RIP1 plays a crucial role in regulating cell death pathways and inflammation. Targeting RIP1 has therapeutic implications in various conditions such as neurodegenerative diseases and inflammatory disorders.

Anticancer Properties

Research indicates that sulfonamide derivatives exhibit notable anticancer activity. The compound's structural features suggest potential interactions with key signaling pathways involved in cancer progression:

  • WNT/β-catenin Pathway : Dysregulation of this pathway is linked to various cancers. Compounds that inhibit components of this pathway can potentially halt tumor growth.
  • DVL1 Inhibition : Similar compounds have shown efficacy in inhibiting Dishevelled (DVL) proteins that are critical for WNT signaling transduction. For instance, a related study reported an EC50 of 0.49 μM for a DVL1 inhibitor .

Antimicrobial and Anti-inflammatory Properties

As a sulfonamide derivative, this compound may also exhibit antimicrobial and anti-inflammatory properties typical of its class. Sulfonamides are known for their ability to inhibit bacterial growth and modulate immune responses.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to 5-chloro-N-(5-isobutyl...):

StudyFindings
Identified potential applications in inhibiting RIP1 kinase with implications for neurodegenerative diseases.
Demonstrated selective DVL1 binding inhibition leading to reduced cancer cell proliferation in vitro.
Explored structure-based virtual screening revealing promising leads for anticancer agents targeting WNT signaling.

Synthesis and Structural Analysis

The synthesis of this compound involves multi-step reactions requiring careful control over reaction conditions to optimize yield and purity. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to characterize the final product.

Key Structural Features

The molecular structure includes:

  • Chloro Substituent : Enhances reactivity and potential for interaction with biological targets.
  • Isobutyl Group : Contributes to lipophilicity, aiding membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include sulfonamide and carboxamide derivatives with heterocyclic cores. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Key Substituents Synthesis Solvent Polymorphs Reported
Target Compound Benzo[b][1,4]oxazepine Sulfonamide, Chloro Isobutyl, Dimethyl Not specified No
Polymorph () Thiophene carboxamide Carboxamide, Chloro Morpholinyl, Oxazolidinone Not specified Yes (Modification 11, Amorphous)
Compound (3) () Isoxazole, Thiadiazine Sulfonamide, Methyl Phenyl, Hydrazineyl Ethanol No
  • Substituents : The target’s isobutyl and dimethyl groups may enhance lipophilicity compared to the morpholinyl group in ’s compound, which could improve membrane permeability .
Physicochemical Properties

Solubility: The polymorph and amorphous forms of the thiophene carboxamide () demonstrate higher solubility than its crystalline counterparts due to disordered packing. The target compound’s solubility is unquantified but likely moderate, given its sulfonamide group and chloro substituent . Synthesis: Compound (3) () is synthesized via ethanol reflux with p-chlorophenylisocyanate, suggesting ethanol compatibility for sulfonamide derivatives. The target compound may require similar polar aprotic solvents .

Research Implications and Gaps

  • Polymorph Screening : highlights the importance of polymorph studies for optimizing solubility; similar approaches could benefit the target compound .
  • Lumping Strategies : Structurally related sulfonamides (e.g., chloro-substituted derivatives) may be grouped for metabolic or degradation studies, as suggested by lumping strategies () .
  • Bioactivity Profiling : Further in vitro assays are needed to validate the target compound’s hypothesized enzyme inhibition and antimicrobial effects.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a benzoxazepine ring fused with a thiophene-sulfonamide moiety. The presence of the 5-isobutyl and 3,3-dimethyl groups introduces steric hindrance, potentially affecting reaction kinetics and regioselectivity. The sulfonamide group enables hydrogen-bonding interactions critical for biological activity or crystallization. Computational analysis (e.g., DFT calculations) can predict electron density distribution and reactive sites .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry, particularly for the isobutyl and dimethyl groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and confirms absolute configuration, as demonstrated for structurally similar sulfonamides .
  • HPLC : Ensures purity (>95%) and monitors degradation products under varying conditions .

Q. How can researchers design a multi-step synthesis protocol for this compound?

A plausible route involves:

  • Step 1 : Synthesis of the benzoxazepine core via cyclization of substituted 2-aminophenol derivatives.
  • Step 2 : Introduction of the isobutyl and dimethyl groups using alkylation or Friedel-Crafts reactions.
  • Step 3 : Sulfonylation of the amine group with 5-chlorothiophene-2-sulfonyl chloride under basic conditions.
  • Step 4 : Purification via column chromatography or recrystallization. Reaction optimization should employ statistical design of experiments (DoE) to minimize side products .

Advanced Research Questions

Q. What strategies can resolve contradictions in solubility and stability data across studies?

  • Controlled Experiments : Systematically vary solvents, pH, and temperature while monitoring degradation via HPLC.
  • Computational Solubility Prediction : Use COSMO-RS or Hansen solubility parameters to identify optimal solvents.
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., 3,4-dichlorobenzene-sulfonamide derivatives) to identify trends .
  • Statistical Analysis : Apply ANOVA to isolate variables causing discrepancies .

Q. How can quantum chemical calculations guide reaction mechanism elucidation?

  • Reaction Path Search : Use tools like GRRM or AFIR to map potential energy surfaces for key steps (e.g., sulfonylation or ring closure).
  • Transition State Analysis : Identify rate-limiting steps and steric/electronic barriers using DFT (e.g., B3LYP/6-31G*).
  • Non-Covalent Interactions : NCI plots or AIM analysis reveal hydrogen bonding or π-stacking effects influencing reactivity .

Q. What methodologies optimize yield in large-scale synthesis while maintaining purity?

  • Process Intensification : Use flow chemistry to control exothermic steps (e.g., sulfonylation).
  • Membrane Separation : Implement nanofiltration to remove impurities with similar molecular weights .
  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to balance reaction time, temperature, and catalyst loading .

Q. How can researchers validate the compound’s biological activity while addressing in vitro-in vivo discrepancies?

  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to predict pharmacokinetics.
  • Target Engagement Studies : Employ SPR or ITC to measure binding affinity to proposed targets.
  • Proteomics : Identify off-target interactions via affinity chromatography coupled with MS/MS.
  • In Silico Modeling : Combine molecular docking (e.g., AutoDock) with MD simulations to refine binding hypotheses .

Data Analysis and Interpretation

Q. How should conflicting bioactivity data from different assay platforms be reconciled?

  • Assay Standardization : Normalize data using internal controls (e.g., reference inhibitors).
  • Meta-Analysis : Pool datasets using random-effects models to account for inter-study variability.
  • Machine Learning : Train classifiers to distinguish assay-specific artifacts from true activity .

Q. What advanced techniques characterize non-covalent interactions in crystal structures?

  • Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., H-bonding, halogen interactions).
  • Energy Frameworks : Visualize lattice energy contributions from pairwise molecular interactions.
  • Synchrotron XRD : High-resolution data resolves disorder in the isobutyl or sulfonamide groups .

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